Methyl 3-bromo-2-oxopentanoate
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Overview
Description
Methyl 3-bromo-2-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is often employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of methyl 2-oxovalerate. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as methyl tert-butyl ether, and the mixture is stirred at room temperature for 48 hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-oxopentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-2-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-oxopentanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive and can participate in various substitution reactions, making the compound a valuable intermediate in organic synthesis. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions.
Comparison with Similar Compounds
Methyl 3-bromo-2-oxopentanoate can be compared with other similar compounds, such as:
Methyl 3-chloro-2-oxopentanoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Methyl 3-iodo-2-oxopentanoate: Contains an iodine atom, which makes it more reactive than the brominated version.
Methyl 3-bromo-4-oxopentanoate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
This compound is unique due to its specific reactivity profile, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9BrO3 |
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Molecular Weight |
209.04 g/mol |
IUPAC Name |
methyl 3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C6H9BrO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
InChI Key |
IIPWPHRHDCHRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(=O)OC)Br |
Origin of Product |
United States |
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